
N2-Benzyl-N2-ethyl-2,5-pyridinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Benzyl-N2-ethyl-2,5-pyridinediamine is a chemical compound that holds significant potential in scientific research. It is produced in accordance with internationally recognized requirements for the development and production of reference standards .
Molecular Structure Analysis
The molecular formula of N2-Benzyl-N2-ethyl-2,5-pyridinediamine is C14H17N3 . Its unique structure and properties make it a valuable tool for various applications such as drug discovery and catalysis.Physical And Chemical Properties Analysis
The physical and chemical properties of N2-Benzyl-N2-ethyl-2,5-pyridinediamine are not detailed in the available resources. Its molecular weight is 227 .Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity
- Synthesis and Neuroleptic Activity : Benzamides of N,N-disubstituted ethylenediamines, including compounds related to N2-Benzyl-N2-ethyl-2,5-pyridinediamine, have been synthesized and evaluated for their neuroleptic activity. These compounds showed significant inhibitory effects on stereotyped behavior in rats, indicating potential use in treating psychosis (Iwanami et al., 1981).
Chemical Synthesis and Structure Analysis
- Complex Formation with Metal Ions : Compounds related to N2-Benzyl-N2-ethyl-2,5-pyridinediamine have been used to form monomeric complexes with metals like cobalt, nickel, copper, and zinc. These complexes showed potential for inhibiting the growth of human promyelocytic leukemia cells (Pahonțu et al., 2014).
- Anion Binding Behavior : Bis-amidopyrrole derivatives of pyrrole-2,5-diacetic acid, which are structurally related to N2-Benzyl-N2-ethyl-2,5-pyridinediamine, have shown effectiveness as anion receptors in solution (Li et al., 2004).
Magnetic and Catalytic Properties
- Single-Molecule Magnet Behavior : Certain dyad compounds incorporating ligands similar to N2-Benzyl-N2-ethyl-2,5-pyridinediamine have been found to exhibit single-molecule magnet (SMM) behavior, demonstrating a promising avenue for enhancing magnetic properties (Ma et al., 2019).
- Catalytic Activity in Polymerization : Alpha-iminocarboxamide complexes related to N2-Benzyl-N2-ethyl-2,5-pyridinediamine have been used as initiators for the polymerization of ethylene and copolymerization with functionalized norbornene monomers, highlighting their utility in polymer science (Rojas et al., 2007).
Eigenschaften
IUPAC Name |
2-N-benzyl-2-N-ethylpyridine-2,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17(11-12-6-4-3-5-7-12)14-9-8-13(15)10-16-14/h3-10H,2,11,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBQDAQZJYEFCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Benzyl-N2-ethyl-2,5-pyridinediamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

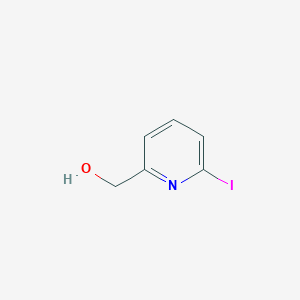


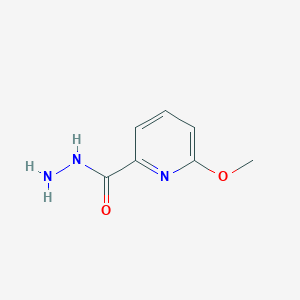

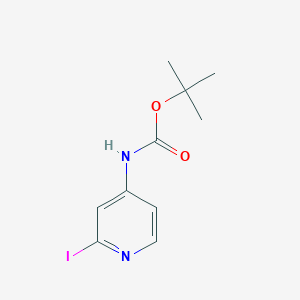
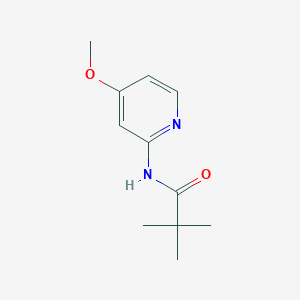
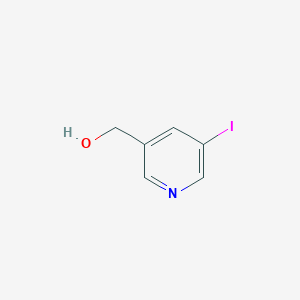
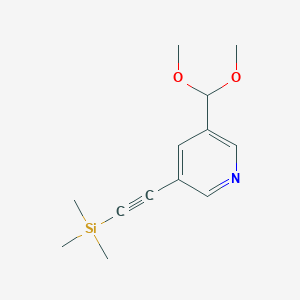
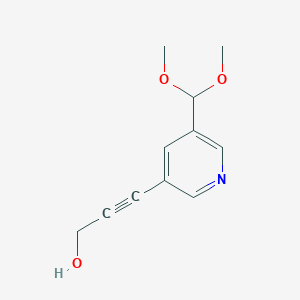
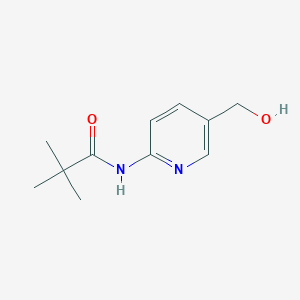

![5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325006.png)
![5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325007.png)